molecular formula C11H8N4O3 B3822364 2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one

2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one

Cat. No.: B3822364
M. Wt: 244.21 g/mol
InChI Key: NPKBNBGQNBKATI-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one typically involves the condensation of appropriate starting materials followed by cyclization and nitration reactions. One common method includes the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes with 3-(pyridin-3-ylamino)cyclohex-2-enones under suitable conditions to form the desired pyrazoloquinazoline core . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, use of automated reactors, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Reduction: Formation of 2-methyl-3-amino-1H-pyrazolo[5,1-b]quinazolin-9-one.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one
  • 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one
  • 3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one

Uniqueness

2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one is unique due to the presence of both a methyl and a nitro group, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-3-nitro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c1-6-9(15(17)18)10-12-8-5-3-2-4-7(8)11(16)14(10)13-6/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKBNBGQNBKATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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